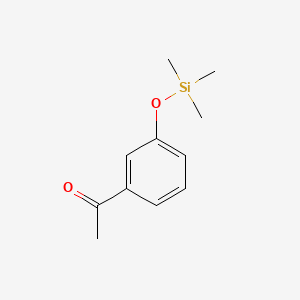
Acetophenone, 3'-(trimethylsiloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring and an ethanone moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(trimethylsilyl)oxy]phenyl}ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Trimethylsilyl chloride or other silylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 1-{3-[(trimethylsilyl)oxy]phenyl}ethanol.
Substitution: Formation of various silyl ethers or other substituted phenyl ethanones.
Scientific Research Applications
1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl groups.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[(trimethylsilyl)oxy]phenyl}ethan-1-one involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. This property is particularly useful in protecting sensitive functional groups during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: Similar in structure but with a vinyl group instead of an ethanone moiety.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]: Contains additional trimethylsilyl groups and a propenoic acid moiety.
Uniqueness
1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one is unique due to its specific combination of a trimethylsilyl group and an ethanone moiety, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry as a protecting group and reagent .
Properties
CAS No. |
33342-86-8 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-(3-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
YJLBBILHUFBDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















